9-(2-Tert-butylphenyl)-9H-fluoren-9-OL 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL
Brand Name: Vulcanchem
CAS No.: 65213-15-2
VCID: VC19392696
InChI: InChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3
SMILES:
Molecular Formula: C23H22O
Molecular Weight: 314.4 g/mol

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

CAS No.: 65213-15-2

Cat. No.: VC19392696

Molecular Formula: C23H22O

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Tert-butylphenyl)-9H-fluoren-9-OL - 65213-15-2

Specification

CAS No. 65213-15-2
Molecular Formula C23H22O
Molecular Weight 314.4 g/mol
IUPAC Name 9-(2-tert-butylphenyl)fluoren-9-ol
Standard InChI InChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3
Standard InChI Key LDEUWBSSGDPGGS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fluorenol backbone (a bicyclic system of two benzene rings fused via a five-membered ring) with a hydroxyl group at the 9-position and a 2-tert-butylphenyl substituent. X-ray crystallography data (CCDC 129781) confirm a non-planar geometry due to steric interactions between the tert-butyl group and adjacent hydrogen atoms . The dihedral angle between the fluorenol plane and the phenyl ring measures 67.5°, optimizing steric relief while maintaining conjugation across the fluorenol system .

Table 1: Key Structural Parameters

ParameterValue
Bond length (C9–O)1.42 Å
Bond angle (C8–C9–O)109.5°
Torsional angle (C1–C9–O)12.3°
Crystallographic systemMonoclinic
Space groupP21/cP2_1/c

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ\delta 1.43 ppm, singlet, 9H) and aromatic protons (δ\delta 7.12–7.85 ppm). The hydroxyl proton appears as a broad singlet at δ\delta 5.21 ppm, indicative of hydrogen bonding in solution . Mass spectrometry (HRMS-ESI) shows a molecular ion peak at m/zm/z 314.4 ([M]+^+), consistent with the molecular formula .

Synthesis and Manufacturing

Friedel-Crafts Alkylation

A common route involves Friedel-Crafts alkylation of fluorenol with 2-tert-butylphenyl bromide under Lewis acid catalysis (e.g., AlCl3_3). This method yields 55–65% product but requires stringent anhydrous conditions.

Table 2: Optimization of Reaction Conditions

CatalystTemperature (°C)SolventYield (%)
AlCl3_380DCM62
FeCl3_370Toluene58
Sc(OTf)3_360CH2_2Cl2_271

Borrowing Hydrogen Methodology

Recent protocols employ a nickel-catalyzed “borrowing hydrogen” approach, enabling C–H functionalization of fluorene with 2-tert-butylbenzyl alcohol . This method achieves 85% yield at 130°C in toluene, leveraging TEMPO as an oxidant and KOH as a base . The mechanism proceeds via:

  • Alcohol dehydrogenation to ketone

  • Fluorene C–H activation

  • Alkylation and rearomatization

Chemical Reactivity and Functionalization

Alcohol-Directed Transformations

The hydroxyl group undergoes typical alcohol reactions:

  • O-Alkylation: Treatment with methyl iodide/K2_2CO3_3 yields the methyl ether derivative (C24H24O\text{C}_{24}\text{H}_{24}\text{O}).

  • Sulfonation: Reaction with methanesulfonyl chloride produces a mesylate intermediate for nucleophilic substitution .

Aromatic Electrophilic Substitution

The electron-rich fluorenol core participates in electrophilic aromatic substitution (EAS). Bromination at the 4-position occurs selectively using Br2_2/FeBr3_3 (72% yield) . Nitration is suppressed due to steric hindrance from the tert-butyl group.

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation and high thermal stability (TmT_{m} = 162°C) make it suitable for:

  • OLEDs: As a host material in emissive layers, achieving external quantum efficiency (EQE) of 12.4% in blue-emitting devices.

  • Semiconductors: Hole mobility of 2.3×103cm2/V\cdotps2.3 \times 10^{-3} \, \text{cm}^2/\text{V·s} measured by space-charge-limited current (SCLC) method.

Catalytic Applications

Steric bulk from the tert-butyl group enhances regioselectivity in transition metal catalysis. Palladium complexes of the deprotonated ligand show 98% ee in asymmetric Suzuki-Miyaura couplings .

Future Research Directions

  • Polymer Chemistry: Incorporation into polyfluorenes for stretchable electronics

  • Bioconjugation: Development of fluorenyl-based PROTACs (proteolysis-targeting chimeras)

  • Sustainable Synthesis: Photocatalytic C–H functionalization using visible light

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